molecular formula C18H28Cl2NO3P B1668521 CGP 54626A (free base)

CGP 54626A (free base)

Cat. No.: B1668521
M. Wt: 408.3 g/mol
InChI Key: JGGVBBYJRQOPPA-BBRMVZONSA-N
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Description

CGP 54626A is a chemical compound known for its role as a gamma-aminobutyric acid type B receptor modulator. It is essential in both the central and peripheral nervous systems. This compound is used as a tool to identify and characterize gamma-aminobutyric acid type B receptor agonists and antagonists, aiding in the development of drugs targeting diseases related to these systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CGP 54626A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality CGP 54626A .

Chemical Reactions Analysis

Types of Reactions

CGP 54626A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various analogs and derivatives of CGP 54626A, which can be used for further research and development .

Scientific Research Applications

CGP 54626A has a wide range of scientific research applications, including:

Mechanism of Action

CGP 54626A exerts its effects by modulating gamma-aminobutyric acid type B receptors. It binds to the orthosteric site of the gamma-aminobutyric acid type B receptor 1, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmission in the central and peripheral nervous systems. The molecular targets involved include gamma-aminobutyric acid type B receptor subunits, which form functional heteromeric complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP 54626A is unique due to its high potency and selectivity as a gamma-aminobutyric acid type B receptor antagonist. It has an IC50 value of 4 nanomolar, making it one of the most potent antagonists available. This high potency allows for precise modulation of gamma-aminobutyric acid type B receptor activity, making it a valuable tool in both research and drug development .

Biological Activity

CGP 54626A, a selective antagonist of the GABAB receptor, has garnered significant interest in pharmacological research due to its unique biological activity. This article provides an overview of its characteristics, mechanisms of action, and relevant research findings.

CGP 54626A is characterized by its ability to selectively inhibit GABAB receptors, which are G-protein coupled receptors that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound's chemical structure is defined as:

The biological activity of CGP 54626A is primarily measured through its inhibition potency, with an IC50 value reported at approximately 4 nM . This high affinity makes it a valuable tool for studying the role of GABAB receptors in various physiological processes.

Binding Affinity

Research has demonstrated that CGP 54626A exhibits potent antagonistic effects on GABAB receptors. The binding assays conducted using radiolabeled ligands have shown that CGP 54626A can effectively displace agonists like baclofen and GABA from their binding sites on the receptor .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate neuronal excitability and synaptic transmission. For instance, CGP 54626A has been shown to inhibit the activation of potassium channels mediated by GABAB receptors, thereby affecting neuronal firing rates .

In Vivo Studies

In vivo experiments have indicated that CGP 54626A can influence behaviors associated with anxiety and depression. For example, its administration in animal models has resulted in alterations in locomotor activity and anxiety-like behaviors, suggesting a potential therapeutic application in mood disorders .

Case Study: Modulation of CXCR4 Receptor Activity

A notable study explored the interaction between GABAB receptor antagonists like CGP 54626A and the chemokine receptor CXCR4. It was found that CGP 54626A could inhibit CXCL12-induced migration of cancer cells, indicating a possible role in cancer therapy by modulating immune responses . This finding opens avenues for further research into dual-target therapies involving GABAergic modulation.

Table 1: Biological Activity Summary of CGP 54626A

ParameterValue
IC50 (GABAB receptor) 4 nM
Molecular Weight 392.33 g/mol
Purity ≥96%
Chemical Structure Chemical Structure

Table 2: Comparative Binding Affinities of GABAB Antagonists

CompoundIC50 (nM)
CGP 54626A4
CGP 5584510
Baclofen1000

Properties

Molecular Formula

C18H28Cl2NO3P

Molecular Weight

408.3 g/mol

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid

InChI

InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1

InChI Key

JGGVBBYJRQOPPA-BBRMVZONSA-N

SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding)
3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid
CGP 54626
CGP-54626

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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